
(R)-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate
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Overview
Description
®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexyl group, an amino group, and an ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and methyl 2-bromoacetate.
Formation of Intermediate: Cyclohexylamine reacts with a suitable protecting group to form a protected amine intermediate.
Coupling Reaction: The protected amine intermediate undergoes a coupling reaction with methyl 2-bromoacetate in the presence of a base such as sodium hydride to form the desired product.
Deprotection: The protecting group is removed under acidic or basic conditions to yield ®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while reduction of the ester group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, the compound may be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine
In medicine, ®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 2-(2-amino-3-phenylpropanamido)acetate: A similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
®-methyl 2-(2-amino-3-cyclohexylpropanamido)acetate is unique due to its specific chiral configuration and the presence of a cyclohexyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9/h9-10H,2-8,13H2,1H3,(H,14,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNKLLGMBKMXEO-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H](CC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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